4-Methyl-7-nitro-1H-indazole
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Overview
Description
4-Methyl-7-nitro-1H-indazole is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 . It is a solid substance at ambient temperature .
Synthesis Analysis
The synthesis of indazoles, including 4-Methyl-7-nitro-1H-indazole, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 4-Methyl-7-nitro-1H-indazole is represented by the InChI code1S/C8H7N3O2/c1-5-2-3-7(11(12)13)8-6(5)4-9-10-8/h2-4H,1H3,(H,9,10)
. Chemical Reactions Analysis
The chemical reactions involving indazoles have been studied extensively. For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes can efficiently provide 3-alkyl/aryl-1H-indazoles .Physical And Chemical Properties Analysis
4-Methyl-7-nitro-1H-indazole is a solid substance at ambient temperature . It has a boiling point of 178-180°C .Scientific Research Applications
Medicinal Chemistry
Methods of Application : Synthetic approaches for incorporating 4-Methyl-7-nitro-1H-indazole into drug compounds involve various chemical reactions, including transition metal-catalyzed reactions and reductive cyclization .
Results : The compounds synthesized using 4-Methyl-7-nitro-1H-indazole have shown promising results in preclinical studies, displaying activities such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .
Organic Synthesis
Methods of Application : Methods include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones and Ag-catalyzed nitration–annulation with tert-butyl nitrite .
Pharmacology
Methods of Application : Derivatives are tested in vitro and in vivo for their ability to inhibit cell growth in various neoplastic cell lines, with a focus on specific molecular targets .
Results : Some derivatives have shown significant antiproliferative activity at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Biochemistry
Methods of Application : Enzyme assays are conducted to determine the inhibitory effects of 4-Methyl-7-nitro-1H-indazole derivatives on specific enzymes involved in disease pathology .
Results : The assays have revealed that certain derivatives can serve as selective inhibitors, offering insights into the development of new therapeutic agents .
Molecular Biology
Methods of Application : Techniques such as DNA/RNA footprinting and molecular docking are used to analyze the binding affinity and specificity of the derivatives .
Results : Studies have provided evidence of the compound’s ability to modulate gene expression, which could lead to novel approaches in gene therapy .
Inflammation Research
Methods of Application : In vivo models, such as induced paw edema in rodents, are used to assess the efficacy of the derivatives in reducing inflammation .
Results : Some derivatives have demonstrated an anti-inflammatory effect comparable to standard drugs, with up to 76% inhibition of paw edema .
Neuropharmacology
Methods of Application : Neuropharmacological studies involve assessing the neuroprotective efficacy of 4-Methyl-7-nitro-1H-indazole derivatives in animal models of neurodegeneration .
Results : Derivatives have shown to protect neuronal cells from apoptosis and reduce symptoms in models of diseases like Parkinson’s and Alzheimer’s .
Antimicrobial Research
Methods of Application : Studies include synthesizing derivatives and testing their efficacy against various bacterial and fungal strains .
Results : Some derivatives have demonstrated significant inhibitory activity against resistant strains of bacteria and fungi .
Respiratory Therapeutics
Methods of Application : The effectiveness of these inhibitors is tested in models of respiratory diseases such as asthma and chronic obstructive pulmonary disease .
Results : The inhibitors have shown to reduce inflammation and improve lung function in preclinical models .
Oncology
Methods of Application : Compounds are tested against a panel of cancer cell lines to assess their antiproliferative activities .
Results : Several derivatives have been found to possess potent activity against various clinically isolated cancer types .
Endocrinology
Methods of Application : Derivatives are tested for their ability to modulate insulin signaling pathways in diabetic animal models .
Results : Some derivatives have shown hypoglycemic effects, improving glucose tolerance and insulin sensitivity .
Reproductive Health
Methods of Application : The compound’s effects on spermatogenesis are assessed through in vitro and in vivo reproductive toxicity studies .
Results : Certain derivatives have demonstrated the ability to effectively reduce sperm count and motility without significant side effects .
Antiprotozoal Activity
Methods of Application : Derivatives are tested against protozoal strains in vitro to assess their efficacy and potency .
Results : Some derivatives have shown promising results, inhibiting the growth of protozoal pathogens at low micromolar concentrations .
Antihypertensive Agents
Methods of Application : In vivo studies on hypertensive animal models are conducted to evaluate the blood pressure-lowering effects of the derivatives .
Results : Certain derivatives have demonstrated significant reductions in systolic and diastolic blood pressure in the models .
Anti-HIV Research
Methods of Application : Derivatives are screened for their ability to inhibit HIV replication in infected cell cultures .
Results : Some compounds have exhibited strong inhibitory activity against HIV, highlighting their potential as antiretroviral agents .
Hypoglycemic Effects
Methods of Application : Animal models of diabetes are used to test the efficacy of the derivatives in lowering blood glucose levels .
Results : Derivatives have shown to improve glycemic control, suggesting their use as potential antidiabetic medications .
Antiarrhythmic Potential
Methods of Application : Electrophysiological studies on cardiac tissue models assess the antiarrhythmic effects of the derivatives .
Results : Some derivatives have been effective in preventing or reducing the incidence of cardiac arrhythmias .
Chemotherapeutic Applications
Methods of Application : Derivatives are tested on various cancer cell lines to determine their cytotoxic effects .
Results : Several derivatives have shown potent cytotoxicity against cancer cells, making them candidates for further drug development .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-7-nitro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-7(11(12)13)8-6(5)4-9-10-8/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALDSOZYXPLUMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623099 |
Source
|
Record name | 4-Methyl-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-nitro-1H-indazole | |
CAS RN |
104103-06-2 |
Source
|
Record name | 4-Methyl-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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